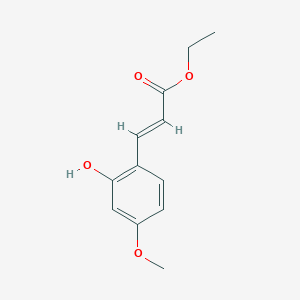
Ethyl (E)-3-(2-hydroxy-4-methoxyphenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl (E)-3-(2-hydroxy-4-methoxyphenyl)acrylate is an organic compound characterized by the presence of an ethyl ester group, a hydroxy group, and a methoxy group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-3-(2-hydroxy-4-methoxyphenyl)acrylate typically involves the esterification of (E)-3-(2-hydroxy-4-methoxyphenyl)acrylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl (E)-3-(2-hydroxy-4-methoxyphenyl)acrylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of (E)-3-(2-hydroxy-4-methoxyphenyl)acrylic acid.
Reduction: Formation of (E)-3-(2-hydroxy-4-methoxyphenyl)propanol.
Substitution: Formation of (E)-3-(2-hydroxy-4-substituted phenyl)acrylate.
科学的研究の応用
Ethyl (E)-3-(2-hydroxy-4-methoxyphenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of polymers and materials with specific properties.
作用機序
The mechanism of action of Ethyl (E)-3-(2-hydroxy-4-methoxyphenyl)acrylate involves its interaction with various molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes and receptors. The ester group can undergo hydrolysis to release the active (E)-3-(2-hydroxy-4-methoxyphenyl)acrylic acid, which can further interact with biological targets.
類似化合物との比較
Ethyl (E)-3-(2-hydroxy-4-methoxyphenyl)acrylate can be compared with similar compounds such as:
Ethyl (E)-3-(2-hydroxyphenyl)acrylate: Lacks the methoxy group, which may affect its reactivity and biological activity.
Ethyl (E)-3-(4-methoxyphenyl)acrylate: Lacks the hydroxy group, which may influence its solubility and interaction with biological targets.
Ethyl (E)-3-(2-hydroxy-4-methoxyphenyl)propanoate: Has a saturated carbon chain, which may alter its chemical reactivity and physical properties.
特性
CAS番号 |
139386-27-9 |
|---|---|
分子式 |
C12H14O4 |
分子量 |
222.24 g/mol |
IUPAC名 |
ethyl 3-(2-hydroxy-4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O4/c1-3-16-12(14)7-5-9-4-6-10(15-2)8-11(9)13/h4-8,13H,3H2,1-2H3 |
InChIキー |
XFXBVFUUEWWMFT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1)OC)O |
異性体SMILES |
CCOC(=O)/C=C/C1=C(C=C(C=C1)OC)O |
正規SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1)OC)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















